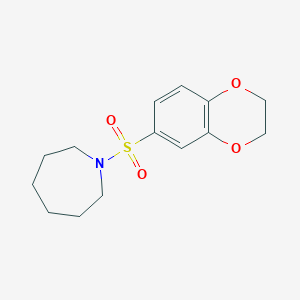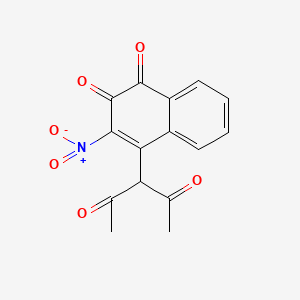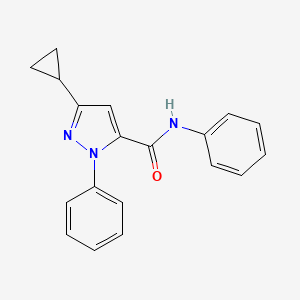![molecular formula C29H34N2O4 B5052015 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL](/img/structure/B5052015.png)
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of tert-butyl groups, hydroxyl groups, and a benzodiazole moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide This step introduces the tert-butyl groups into the phenol ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., K3Fe(CN)6), acids, and bases. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
Major products formed from the reactions of this compound include various dimerized and substituted derivatives, depending on the specific reaction conditions employed .
Aplicaciones Científicas De Investigación
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used as an antioxidant and UV stabilizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative processes . Additionally, its structural features allow it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Known for its use as an antioxidant and UV stabilizer.
2,4-Di-tert-butylphenol: Used in the production of antioxidants and UV absorbers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2,6-DI-TERT-BUTYL-4-[2-(2-HYDROXYPHENYL)-5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-1-YL]PHENOL stands out due to its complex structure, which combines tert-butyl groups, hydroxyl groups, and a benzodiazole moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-28(2,3)19-13-17(14-20(26(19)33)29(4,5)6)31-22-16-25(35-8)24(34-7)15-21(22)30-27(31)18-11-9-10-12-23(18)32/h9-16,32-33H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUOSBWNCMQHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC=CC=C4O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)
![[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-methoxyphenyl] acetate](/img/structure/B5051947.png)
![N-[(4-bromophenyl)methyl]-4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B5051949.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B5051973.png)
![6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)(PYRIDIN-3-YL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE](/img/structure/B5051981.png)

![(5E)-1-(3-chlorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5051998.png)
![1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5052002.png)

![methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)
![N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide](/img/structure/B5052023.png)

